3-Methyl-4-nitrobenzenethiol
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, 3-Methyl-4-nitrobenzoic acid was synthesized via oxidation of 2,4-dimethylnitrobenzene with molecular oxygen catalyzed by cobalt acetate in acetic acid in the presence of an initiator .Chemical Reactions Analysis
The catalytic coupling reaction mechanism of the transformation from 4-nitrobenzenethiol (4-NBT) to 4,4′-dimercaptoazobenzene (4,4′-DMAB) on a silver cluster has been studied . The key point of the transformation from 4-NBT absorbed on the surface of AgScientific Research Applications
Photochemistry and Radical Generation
The photochemistry of nitrobenzenethiol derivatives has been extensively studied, highlighting their utility in generating specific radicals selectively. In nonpolar and less polar solvents, the homolytic fission of the S−H bond in p-nitrobenzenethiol (NBSH) predominantly forms nitrobenzenethio radicals (NBS•). This behavior changes in protic polar solvents, where the triplet state of deprotonated nitrobenzenethione is observed instead. Such selective radical generation offers valuable insights into solvent polarity's role in photochemical processes and provides a method for studying electron transfer reactions in various solvent environments (Alam & Ito, 1999).
Synthesis of Phenothiazines
Another significant application is demonstrated through the synthesis of phenothiazines via Smiles rearrangement, starting from 2-amino-5-methyl 3-nitrobenzenethiol. This compound, prepared by alkaline hydrolysis of its precursor, plays a crucial role in creating diaryl sulphides, which are then transformed into phenothiazines. This process showcases the compound's utility in synthesizing complex organic molecules with potential pharmaceutical applications (Ojha, Mathur, Jaisinghani, & Adwani, 1999).
Ion-Selective Electrodes
The utility of related compounds in sensor technology is illustrated by using 3-methyl-1H-1,2,4-triazole-5-thiol (MTH) for fabricating a gadolinium(III) ion-selective potentiometric sensor. This application underscores the relevance of nitrobenzenethiol derivatives in developing highly sensitive and selective sensors for specific metal ions, showcasing their potential in analytical chemistry and environmental monitoring (Zamani & Behmadi, 2012).
Mechanism of Action
Target of Action
It is known to interact with silver clusters, undergoing a catalytic coupling reaction .
Mode of Action
The transformation from 4-nitrobenzenethiol (4-nbt) to 4,4′-dimercaptoazobenzene (4,4′-dmab) on a silver cluster has been studied . The key point of this transformation is the elimination of two O atoms on the amino group . This reaction is facilitated under irradiation .
Biochemical Pathways
strain SJ98 . The pnpABA1CDEF cluster involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism was also likely responsible for 3-Methyl-4-nitrophenol degradation in this strain .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 72-77 °c . It is partly soluble in water and chloroform , which may influence its absorption and distribution in biological systems.
Result of Action
The transformation of 4-nitrobenzenethiol to 4,4′-dimercaptoazobenzene on a silver cluster has been studied . This transformation involves the elimination of two O atoms on the amino group .
Action Environment
The action of 3-Methyl-4-nitrobenzenethiol can be influenced by various environmental factors. For instance, the transformation of 4-nitrobenzenethiol to 4,4′-dimercaptoazobenzene on a silver cluster is facilitated under irradiation . Therefore, light exposure could potentially influence the action of this compound.
properties
IUPAC Name |
3-methyl-4-nitrobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-5-4-6(11)2-3-7(5)8(9)10/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBUHYXIKJZOKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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